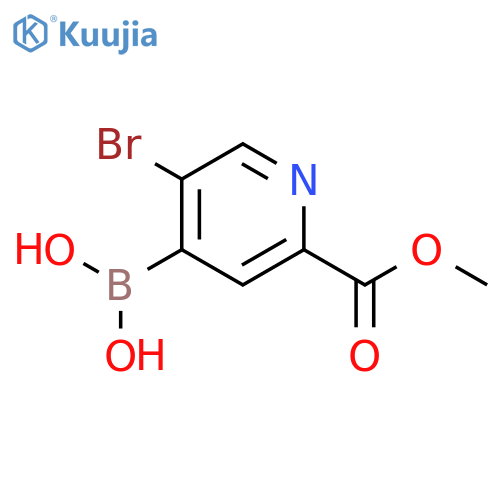Cas no 2225175-48-2 (5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid)

5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid
- (5-Bromo-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
- 2225175-48-2
-
- インチ: 1S/C7H7BBrNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3
- InChIKey: ZGEYHQZJVOKLIV-UHFFFAOYSA-N
- SMILES: C(C1N=CC(Br)=C(B(O)O)C=1)(=O)OC
計算された属性
- 精确分子量: 258.96515g/mol
- 同位素质量: 258.96515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.6Ų
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903808-25mg |
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid |
2225175-48-2 | 95% | 25mg |
¥2,970.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903808-100mg |
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid |
2225175-48-2 | 95% | 100mg |
¥8,280.00 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B903808-5mg |
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid |
2225175-48-2 | 95% | 5mg |
¥898.20 | 2022-09-02 |
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acidに関する追加情報
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid: A Versatile Boronic Acid Derivative for Cross-Coupling Reactions
5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid (CAS No. 2225175-48-2) is an important boronic acid derivative widely used in pharmaceutical research and material science. This compound belongs to the class of heterocyclic boronic acids, which have gained significant attention due to their role in Suzuki-Miyaura cross-coupling reactions – one of the most powerful tools in modern organic synthesis.
The molecular structure of 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid features three functional groups: a bromine substituent, a methoxycarbonyl group, and the characteristic boronic acid moiety. This unique combination makes it particularly valuable for stepwise functionalization in complex molecule synthesis. Researchers frequently search for "pyridine boronic acid derivatives" and "bromo-substituted boronic acids" when looking for building blocks in drug discovery projects.
In pharmaceutical applications, 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid serves as a key intermediate for the synthesis of various biologically active compounds. The pyridine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Recent trends in drug discovery show increasing interest in "boron-containing drugs" and "organoboron compounds in medicine", making this compound particularly relevant to current research.
The compound's boronic acid group enables efficient carbon-carbon bond formation through palladium-catalyzed coupling reactions. This property answers frequent search queries about "how to perform Suzuki coupling" and "best boronic acids for cross-coupling". The presence of both reactive bromine and boronic acid groups allows for sequential modification, addressing common questions about "orthogonal reactivity in heterocycles".
Material scientists value 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid for creating functionalized polymers and coordination complexes. The compound's ability to form self-assembled monolayers makes it useful in sensor development, responding to growing interest in "chemical sensors for biomedical applications". Its thermal stability and solubility properties are frequently discussed in forums about "processing boronic acid derivatives".
Quality control of 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid typically involves HPLC analysis, NMR spectroscopy, and mass spectrometry. These analytical methods address common concerns about "purity of boronic acid reagents" and "characterization of heterocyclic compounds". The compound is generally stable when stored under anhydrous conditions at low temperatures, answering practical questions about "handling air-sensitive boronic acids".
Recent publications highlight the use of 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid in developing PET imaging agents and enzyme inhibitors. This aligns with trending searches for "boron in diagnostic imaging" and "targeted cancer therapies". The compound's versatility makes it valuable for both academic research and industrial applications, particularly in the growing field of "precision medicine".
When working with 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid, researchers should consider its reactivity profile and compatibility with various reaction conditions. Common technical questions include "optimizing yields in boronic acid couplings" and "protecting group strategies for polyfunctional compounds". The methoxycarbonyl group offers additional opportunities for derivatization, expanding the compound's utility in diversity-oriented synthesis.
The market for specialty boronic acids like 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid continues to grow, driven by demand from pharmaceutical and biotechnology sectors. Industry reports tracking "organoboron compound market trends" consistently highlight the importance of such building blocks. Suppliers often receive inquiries about "bulk quantities of functionalized pyridine boronic acids" and "custom synthesis of heterocyclic boronic esters".
Future applications of 5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid may include covalent organic frameworks (COFs) and advanced catalytic systems, areas generating significant interest in materials science. The compound's potential in "smart materials" and "molecular electronics" is beginning to be explored, responding to emerging technological needs. Its balanced lipophilicity and hydrogen bonding capacity make it particularly interesting for supramolecular chemistry applications.
2225175-48-2 (5-Bromo-2-(methoxycarbonyl)pyridine-4-boronic acid) Related Products
- 37868-26-1(2-Indanylacetic Acid)
- 1804831-66-0(6-(Difluoromethyl)-3-hydroxy-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
- 186644-16-6(pent-4-yn-2-ylbenzene)
- 69146-57-2(1,3,5-Tris(aminomethyl)benzene trihydrochloride)
- 2680884-45-9(tert-butyl N-(5-bromopyridin-2-yl)-N-3-(dimethylamino)propylcarbamate)
- 2097899-14-2(methyl N-4-({2-4-(pyridin-3-yl)-1H-pyrazol-1-ylethyl}sulfamoyl)phenylcarbamate)
- 2034299-52-8(2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone)
- 2137581-00-9(Carbamic acid, N-[4-(2-ethylcyclopropyl)-3-oxobutyl]-, 1,1-dimethylethyl ester)
- 2228721-57-9(1-(4-cyclopropylphenyl)cyclopropylmethanol)
- 220684-41-3((4E)-4-[1-(dimethylamino)ethylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one)




